Cas no 2549063-99-0 (1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole)
![1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole structure](https://www.kuujia.com/scimg/cas/2549063-99-0x500.png)
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 2549063-99-0
- AKOS040715535
- F6677-2706
- 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
- 1-[[1-(Diphenylmethyl)-3-azetidinyl]methyl]-4-methyl-1H-pyrazole
-
- Inchi: 1S/C21H23N3/c1-17-12-22-24(13-17)16-18-14-23(15-18)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3
- InChI Key: SSKRTIGXTNVPGP-UHFFFAOYSA-N
- SMILES: N1(CC2CN(C(C3=CC=CC=C3)C3=CC=CC=C3)C2)C=C(C)C=N1
Computed Properties
- Exact Mass: 317.189197746g/mol
- Monoisotopic Mass: 317.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.1Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 442.8±30.0 °C(Predicted)
- pka: 7.10±0.10(Predicted)
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6677-2706-20μmol |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6677-2706-15mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6677-2706-2mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6677-2706-3mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6677-2706-40mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6677-2706-4mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6677-2706-30mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6677-2706-50mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6677-2706-75mg |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6677-2706-10μmol |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole |
2549063-99-0 | 10μmol |
$103.5 | 2023-09-07 |
1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Chemical Compound: 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS No. 2549063-99-0)
The compound 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS No. 2549063-99-0) is a structurally complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The molecule's structure incorporates a diphenylmethyl group attached to an azetidine ring, which is further connected to a pyrazole moiety. This combination of functional groups and ring systems makes it a promising candidate for various pharmacological applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The azetidine ring in this compound adds rigidity and stability to the molecule, potentially enhancing its bioavailability and target binding affinity. The diphenylmethyl group introduces hydrophobicity, which can improve the molecule's solubility and interaction with lipid-rich biological membranes.
One of the most notable advancements in the study of this compound involves its role in targeted therapy for cancer. Researchers have demonstrated that this compound exhibits selective inhibition of certain protein kinases, which are often overexpressed in cancer cells. This selectivity is crucial for minimizing off-target effects and reducing toxicity in patients. Preclinical studies have shown that 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent.
In addition to its therapeutic applications, this compound has also been explored for its potential in neuroprotective therapies. The pyrazole core is known to exhibit antioxidant properties, which can mitigate oxidative stress—a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent findings suggest that the compound's ability to scavenge free radicals may contribute to its neuroprotective effects.
The synthesis of 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the azetidine ring through ring-closing metathesis and subsequent functionalization with the diphenylmethyl group. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular structure, conformational flexibility, and stereochemical properties. Such information is critical for understanding the compound's behavior in biological systems and optimizing its pharmacokinetic properties.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile to enhance its efficacy in vivo. This includes modifying substituents on the diphenylmethyl group to improve solubility and bioavailability. Additionally, researchers are exploring combination therapies that pair this compound with other anticancer agents to synergistically enhance therapeutic outcomes.
In conclusion, 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS No. 2549063-99-0) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its potential applications span across oncology, neurology, and beyond, making it a focal point for future research and development efforts.
2549063-99-0 (1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole) Related Products
- 1343803-17-7(Cyclopentanone, 3-[(2,5-dichlorophenyl)thio]-)
- 1361904-76-8((2',3'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol)
- 886362-00-1(3-Bromoimidazo1,2-apyridine-6-carboxylic acid)
- 2807470-87-5(1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene)
- 2490406-80-7(1-cyclohexyl-4-(piperidin-3-yl)piperazine dihydrochloride)
- 2169555-67-1(2-amino-4-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrrole-3-carbonitrile)
- 1056264-22-2(4-Bromo-5-fluoro-1H-indazole)
- 2172166-28-6(3-(2-formyl-3,5-dimethoxyphenyl)prop-2-ynoic acid)
- 2137033-31-7((2R)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylpropyl]butanamide)
- 926218-74-8(2-(3-Hydroxybenzamido)-4,5-dimethoxybenzoic acid)




